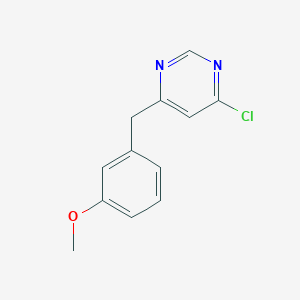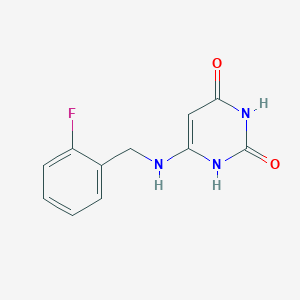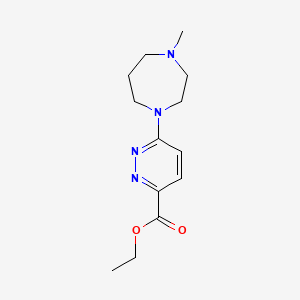
Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate
Overview
Description
“Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate” is a chemical compound . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate” is complex, as indicated by the IUPAC name and InChI code provided in one of the search results . More detailed structural information may be available in specialized chemical databases or literature .Scientific Research Applications
Synthesis and Reactivity
Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a chemical compound that has been utilized in various synthetic pathways to create a wide range of heterocyclic compounds. Its reactivity has been explored in different chemical reactions, contributing to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a variety of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, showcasing the versatility of related structures in organic synthesis (Harb et al., 1989). Similarly, the synthesis of 3-tetrazolyl-1,4,5,6-tetrahydropyridazines through Diels–Alder reactions demonstrates the compound's potential in creating regioselective target compounds, as supported by computational studies that help rationalize the observed reactivity and selectivity (Lopes et al., 2012).
Antimicrobial Evaluation
The compound has also found applications in the development of new molecules with antimicrobial properties. For example, novel 1,2,4-triazine and 1,2-diazepine derivatives synthesized using related compounds have shown significant antimicrobial activity against a range of bacteria, indicating their potential in addressing antibiotic resistance challenges (Salih et al., 2021).
Herbicidal Activities
Moreover, derivatives of pyridazine, similar in structure to ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate, have been explored for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, for instance, exhibited promising herbicidal properties against dicotyledonous plants, highlighting the agricultural applications of such compounds (Xu et al., 2008).
properties
IUPAC Name |
ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-19-13(18)11-5-6-12(15-14-11)17-8-4-7-16(2)9-10-17/h5-6H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVRKPKAQFIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



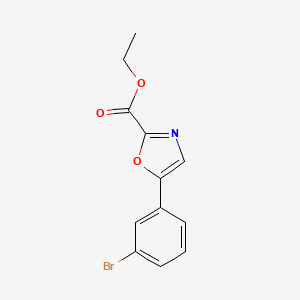
![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)
![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)

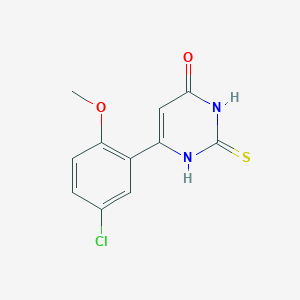
![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)
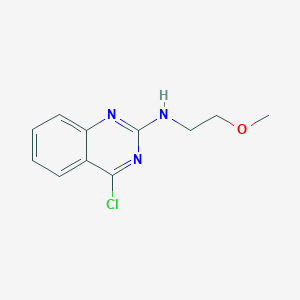
![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)
